molecular formula C13H11N3S B13347796 5-(Isoquinolin-5-ylmethyl)thiazol-2-amine

5-(Isoquinolin-5-ylmethyl)thiazol-2-amine

Cat. No.: B13347796
M. Wt: 241.31 g/mol
InChI Key: HQBDVOFNUMDMSC-UHFFFAOYSA-N
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Description

5-(Isoquinolin-5-ylmethyl)thiazol-2-amine is a heterocyclic compound that features both thiazole and isoquinoline moieties. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while isoquinoline is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isoquinolin-5-ylmethyl)thiazol-2-amine typically involves the reaction of isoquinoline derivatives with thiazole precursors. One common method is the nucleophilic addition reaction, where isoquinoline-5-carbaldehyde reacts with thioamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at room temperature, yielding the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Isoquinolin-5-ylmethyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted thiazoles or isoquinolines.

Scientific Research Applications

5-(Isoquinolin-5-ylmethyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 5-(Isoquinolin-5-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Isoquinoline-5-carbaldehyde: A precursor in the synthesis of 5-(Isoquinolin-5-ylmethyl)thiazol-2-amine.

    Thiazole-2-amine: Another thiazole derivative with potential biological applications.

Uniqueness

This compound is unique due to the combination of thiazole and isoquinoline moieties, which can confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research applications, distinguishing it from simpler thiazole or isoquinoline derivatives.

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

5-(isoquinolin-5-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H11N3S/c14-13-16-8-11(17-13)6-9-2-1-3-10-7-15-5-4-12(9)10/h1-5,7-8H,6H2,(H2,14,16)

InChI Key

HQBDVOFNUMDMSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CC3=CN=C(S3)N

Origin of Product

United States

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